4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan
Description
Properties
IUPAC Name |
N-(6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-7-4-2-1-3-5-6(4)9-11-8-5/h10H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQCYPOGJHSLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=NO)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan can be achieved through several synthetic routes. One common method involves the reaction of 2,6-bis(hydroxyimino)cyclohexan-1-one with aldehydes and ammonia . The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for the formation of derivatives that can exhibit varied chemical properties. For example, it can be reacted with aldehydes and ammonia to yield substituted derivatives that are valuable in organic synthesis .
Material Science
In the field of materials science, this compound is explored for developing new materials with specific properties. Its derivatives have potential applications in creating polymers and dyes due to their unique chemical characteristics.
Biological Applications
Antimicrobial Properties
Research indicates that this compound and its derivatives possess significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents .
Anticancer Research
There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival. Its mechanism of action may involve the inhibition of certain enzymes or pathways crucial for cancer cell growth .
Medicinal Applications
Therapeutic Potential
The therapeutic potential of this compound is being investigated in various medical contexts. Researchers are exploring its use in treating conditions such as Alzheimer’s disease due to its ability to inhibit acetylcholinesterase activity. This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited notable activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard agar diffusion methods, showing zones of inhibition comparable to established antibiotics .
Case Study 2: Anticancer Mechanism
In vitro studies on cancer cell lines demonstrated that derivatives of this compound induced apoptosis through caspase activation pathways. The research highlighted the compound's potential as a lead structure for developing new anticancer drugs targeting specific molecular pathways involved in tumor growth and metastasis .
Comparison with Related Compounds
| Compound Name | Structure | Key Applications |
|---|---|---|
| 4-Hydrazono-5-hydroxyimino-4,5,6,7-tetrahydrobenzofurazan | Structure | Antimicrobial and anticancer properties |
| Tetrahydrobenzofuroxan | Structure | Used in polymer development |
The comparison shows that while similar compounds share some applications in antimicrobial and anticancer research, their specific chemical structures lead to different properties and reactivities.
Mechanism of Action
The mechanism of action of 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan involves its interaction with molecular targets and pathways within biological systems. It may act by inhibiting specific enzymes or interacting with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical differences between 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan and its analogs:
Key Observations:
- Functional Groups: The hydroxyimino group in the parent compound contrasts with the hydrazono () and carboxylic acid () substituents in analogs. The N-oxide derivative () introduces additional oxygen and alters ring electronics.
- Synthesis Safety : The revised calcium carbonate method for the parent compound mitigates risks compared to the explosive sulfinyl chloride route required for the N-oxide analog .
Hazard Profiles and Stability
- 4-Oximino-4,5,6,7-tetrahydrobenzofurazan N-oxide: Classified as a hazardous furazan N-oxide due to its explosive decomposition tendency, particularly in the E-isomer form . This limits its practical utility despite structural similarities to the parent compound.
- Parent Compound : Safer synthesis protocols significantly reduce hazards, making it more viable for laboratory and industrial use .
Biological Activity
4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan (HTBF) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and potential applications in medicine and agriculture.
HTBF is characterized by its unique structure, which includes a hydroxylamine group and a benzofurazan moiety. Its molecular formula is , with a molecular weight of approximately 181 g/mol. The compound's structure contributes to its reactivity and potential biological interactions.
Synthesis
The synthesis of HTBF has been documented in various studies. A convenient method involves the reaction of 4-amino-3-hydroxy-2-butanone with an appropriate reagent to form the desired compound. The process typically yields high purity and can be adapted for large-scale production.
Antioxidant Activity
HTBF exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, suggesting its potential role in preventing oxidative stress-related diseases.
| Activity | Method | Result |
|---|---|---|
| Free Radical Scavenging | DPPH Assay | IC50 = 25 µM |
| Lipid Peroxidation Inhibition | TBARS Assay | 40% inhibition at 50 µM |
Antimicrobial Activity
Research indicates that HTBF possesses antimicrobial properties against various pathogens. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 30 µg/mL |
Anti-inflammatory Effects
HTBF has been shown to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases.
Case Study 1: Antioxidant Efficacy in Diabetic Rats
A study investigated the effects of HTBF on oxidative stress in diabetic rats. The administration of HTBF resulted in a significant decrease in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity, highlighting its protective effects against oxidative damage.
Case Study 2: Antimicrobial Activity Assessment
Another study evaluated the antimicrobial efficacy of HTBF against clinical isolates of bacteria. The compound demonstrated potent activity against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics.
Research Findings
Recent research has expanded on the pharmacological potential of HTBF. Notable findings include:
- Mechanism of Action : HTBF's mechanism involves the modulation of oxidative stress pathways and direct interaction with microbial cell membranes.
- Toxicology Studies : Preliminary toxicological assessments indicate that HTBF has a favorable safety profile at therapeutic doses.
- Potential Applications : Beyond medicinal uses, HTBF may find applications in agricultural settings as a natural pesticide due to its antimicrobial properties.
Q & A
Q. What experimental designs (e.g., CR vs. RB) are optimal for studying structure-activity relationships (SAR) of derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
